1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one
Overview
Description
1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a hydroxy group on one phenyl ring and an isopropyl group on the other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxyacetophenone and 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The α,β-unsaturated carbonyl system can be reduced to a saturated ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 1-(4-Oxophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one.
Reduction: 1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)propan-1-one.
Substitution: 1-(4-Alkoxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one or 1-(4-Acylphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one.
Scientific Research Applications
1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of study in pharmacology and biochemistry.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating diseases like cancer, diabetes, and infections.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: It can disrupt the cell membrane of microorganisms, leading to cell death.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one can be compared with other chalcones, such as:
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
1-(4-Methoxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one: Contains a methoxy group instead of a hydroxy group, which can influence its solubility and reactivity.
1-(4-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Has a methyl group instead of an isopropyl group, potentially altering its biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chalcones.
Biological Activity
1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Overview of this compound
Chalcones are characterized by their structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The specific compound in focus features a hydroxy group and an isopropyl group that enhance its biological properties. The synthesis typically involves the Claisen-Schmidt condensation reaction between 4-hydroxyacetophenone and 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxy group donates hydrogen atoms to neutralize free radicals, preventing oxidative damage to cells.
- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
- Antimicrobial Activity : The compound disrupts microbial cell membranes, leading to cell death .
Antioxidant Properties
Research indicates that chalcones exhibit significant antioxidant capabilities. For instance, studies have shown that this compound can effectively scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies demonstrate that this compound significantly inhibits nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The inhibition occurs through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting the integrity of microbial cell membranes, which leads to cell lysis and death .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Inhibition of NO and PGE2 production | |
Antimicrobial | Disruption of microbial membranes |
In Vitro Studies
In vitro studies have consistently shown that this compound exhibits potent antiproliferative effects against various cancer cell lines. For example, it has been tested against HeLa cells with promising results indicating its potential for cancer therapy .
Comparison with Related Compounds
The unique substitution pattern in this compound differentiates it from other chalcones:
Compound | Key Differences |
---|---|
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | Lacks isopropyl group; potentially lower activity |
1-(4-Methoxyphenyl)-3-(4-isopropylphenyl)... | Contains methoxy group; affects solubility |
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13,19H,1-2H3/b12-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQUTJXFBWOUHB-LFYBBSHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422079 | |
Record name | (2E)-1-(4-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30422079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155269-25-3 | |
Record name | (2E)-1-(4-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30422079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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